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STF-118804: Mechanism of Action and Signaling
Pathway
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Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

STF-118804 is a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase
(NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1] [2]. Its mechanism leads to metabolic
collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells, as illustrated in the following pathway

diagram.
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Efficacy and Metabolic Impact in PDAC Cell Lines

The following tables summarize the key quantitative findings from the cited preclinical study [1] [3].

Table 1: Cytotoxic Activity of STF-118804 in PDAC Cell Lines (72-hour treatment)

PDAC Cell Line ICs0 (NM) Assay Type Key Characteristics

Panc-1 Most Sensitive MTT Used for in vivo orthotopic model
PaTu8988t Most Sensitive MTT Used for in vivo orthotopic model
SU86.86 Less Sensitive MTT Required higher [ ] for NAD reduction
Panc04.03 N/A MTT Viability reduced at nanomolar doses

Table 2: STF-118804-Induced Metabolic Collapse (24-hour treatment)

Metabolic
Panc-1 Effect PaTu8988t Effect SU86.86 Effect
Parameter
NAD+ Levels Concentration-dependent Concentration-dependent Decrease (required
decrease decrease higher [ ])
Glucose Uptake  Significant decrease Significant decrease Significant decrease
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Metabolic

Panc-1 Effect PaTu8988t Effect SU86.86 Effect
Parameter
Lactate Significant decrease Significant decrease Significant decrease
Excretion
ATP Levels Decrease after 48h Decrease after 48h Decrease after 48h

Table 3: In Vivo Efficacy in Orthotopic PDAC Model

. Dosage &
Treatment Group Subject . Outcome
Duration
STF-118804 Mice with orthotopic Panc-1 21 days Reduced tumor
tumors size
FK866 (first-gen Mice with orthotopic Panc-1 21 days Reduced tumor
NAMPTI) tumors size

Detailed Experimental Protocols

Here are the core methodologies used to generate the data in the original study [1] [3].

Protocol 1: Cell Viability and Growth Assays

e Objective: To determine the half-maximal inhibitory concentration (ICso) and cytotoxic effects of STF-
118804.
e Materials:
o Cell Lines: PDAC lines (e.g., Panc-1, PaTu8988t, SU86.86, Panc04.03).
o Reagents: STF-118804 (e.g., Sigma-Aldrich, Cat# SML1348), prepared in DMSO at a stock
concentration of 20 mg/mL [2]. Cell culture media, MTT reagent, Trypan blue, Sulforhodamine B
(SRB).
e Procedure:
o Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 103 cells/well and allow to
adhere overnight.
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o Compound Treatment: Treat cells with a serial dilution of STF-118804 (e.g., 1 nM to 100 nM)
or vehicle control (DMSO). Include replicates for each concentration.
o Incubation: Incubate for 72 hours.

o Viability Measurement:

= MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed
formazan crystals and measure absorbance at 570 nm.

= Trypan Blue Exclusion: Trypsinize cells, mix with Trypan blue, and count viable
(unstained) cells using a hemocytometer.

= SRB Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance
at 565 nm.

o Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response
curves to determine 1Cso values.

Protocol 2: Soft Agar Colony Formation Assay

¢ Objective: To assess anchorage-independent growth, a hallmark of malignant transformation.
e Procedure:
o Base Agar Layer: Prepare a 0.5-1% agar in complete medium and solidify in wells.
o Top Agar Layer: Mix cells (e.g., 5,000-10,000 cells/well) with 0.3% agar in medium containing
the desired concentration of STF-118804 or vehicle. Layer this over the base agar.
o Incubation and Feeding: Incubate for 14 days, adding fresh medium with compound every 3-4
days.
o Staining and Quantification: Stain colonies with crystal violet or MTT. Count and measure
colonies using a microscope or image analysis software.

Protocol 3: Metabolic and Pathway Analysis

Objective: To evaluate NAD/ATP levels, glycolytic flux, and signaling pathway modulation.
A. NAD+/ATP Measurement:
o Use commercial NAD/NADH or ATP quantification kits (e.g., colorimetric or bioluminescent).
o Treat cells with STF-118804 for 24 hours (NAD) or 48 hours (ATP). Lyse cells and process
according to kit protocols. Normalize values to protein concentration.
B. Glucose Uptake and Lactate Production:
o Treat cells with STF-118804 for 24 hours.
o Collect culture media and measure glucose and lactate concentrations using commercial assay
kits. Calculate consumption/excretion relative to control cells.
C. Western Blot Analysis:
o Cell Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
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(o]
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o

Gel Electrophoresis and Blotting: Separate proteins by SDS-PAGE, transfer to PVDF
membrane.
Antibody Probing: Probe with primary antibodies against:
= p-AMPKa (Thrl72)
= Total AMPKa
= p-mTOR (Ser2448)
= p-P70S6K
= Total P70S6K
= B-Actin (loading control)
Use appropriate HRP-conjugated secondary antibodies and detect with chemiluminescence.

Protocol 4: In Vivo Orthotopic Model

e Objective: To evaluate the efficacy of STF-118804 in reducing tumor growth in vivo.
e Procedure:

o

[e]

Cell Preparation: Use Panc-1 cells expressing GFP-luciferase for bioluminescent imaging.
Orthotopic Implantation: Surgically implant cells directly into the pancreas of immunodeficient
mice.
Treatment: After tumor establishment, randomize mice into groups.

= Treatment Group: Administer STF-118804 via a predetermined route and schedule for 21

days.

= Control Group: Administer vehicle.

= Comparator Group: Administer FK866.
Monitoring: Monitor tumor size and burden weekly using bioluminescent imaging.
Endpoint Analysis: After 21 days, euthanize mice, excise and weigh tumors for comparison.

Key Research Applications and Considerations

e Combination Therapy: STF-118804 showed additive effects when combined with standard
chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [1]. This highlights its
potential for use in combination regimens.

¢ Mechanism Validation: The effects of STF-118804 can be reversed by adding exogenous
Nicotinamide Mononucleotide (NMN) [1]. This rescue experiment is crucial for confirming that the
observed cytotoxicity is specifically due to NAMPT inhibition and NAD depletion.

¢ Specificity Check: The study noted that non-cancerous cells (human PBMCs and murine embryonic
fibroblasts) were less sensitive to STF-118804 than PDAC lines, suggesting a potential therapeutic
window [1].
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The data and protocols presented offer a robust foundation for investigating NAMPT inhibitors like STF-
118804 in pancreatic cancer. Further work is needed to optimize dosing regimens and validate combination

strategies for clinical translation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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